FMO Quantum Mechanical Binding Energy: Avian H3 HA Prefers α2-3 Over α2-6 Galactoside by 11.4–16.5 kcal/mol
Ab initio fragment molecular orbital (FMO) calculations at the MP2/6-31G level directly compared avian influenza A H3 HA1 full-domain complexes with the two disaccharide receptor analogs Neu5Acα(2-3)Gal and Neu5Acα(2-6)Gal. The avian H3 HA1 bound the avian-type Neu5Acα(2-3)Gal receptor 11.4–16.5 kcal/mol more strongly than the human-type Neu5Acα(2-6)Gal receptor [1][2]. This binding energy difference, arising from differential interfragment interaction energies (IFIEs) within a 13 Å radius around the Neu5Ac-Gal motif, constitutes the molecular basis for influenza virus host-range restriction [1]. The human-adapted H3 HA with Leu-226 substitution reversed this preference, demonstrating that the two regioisomeric disaccharides are not interchangeable as receptor proxies even at the quantum mechanical level.
| Evidence Dimension | HA–receptor complex binding energy (FMO-MP2/6-31G) |
|---|---|
| Target Compound Data | Human H3 HA1–Neu5Acα(2-6)Gal complex (weaker binding by avian H3) |
| Comparator Or Baseline | Avian H3 HA1–Neu5Acα(2-3)Gal complex (stronger binding by 11.4–16.5 kcal/mol) |
| Quantified Difference | ΔΔE = 11.4 kcal/mol (FMO-MP2/6-31G with lipophilic correction, Glycoconj J 2008) to 15.3–16.5 kcal/mol (PMC 2008, gas phase FMO-MP2/6-31G) |
| Conditions | H3 subtype HA1 full-domain models; ab initio FMO at MP2/6-31G level; gas phase; Neu5Acα(2-3)Gal and Neu5Acα(2-6)Gal used as disaccharide receptor analogs |
Why This Matters
For influenza host-range and receptor-binding studies, substituting Neu5Acα2-6Gal with its α2-3 regioisomer produces a binding energy error of ≥11 kcal/mol—a difference that dwarfs typical small-molecule lead optimization windows (~1–3 kcal/mol) and renders comparative HA-binding data uninterpretable.
- [1] Iwata, T., Fukuzawa, K., Nakajima, K., Aida-Hyugaji, S., Mochizuki, Y., Watanabe, C., ... & Tanaka, S. (2008). Ab initio fragment molecular orbital studies of influenza virus hemagglutinin–sialosaccharide complexes toward chemical clarification about the virus host range determination. Glycoconjugate Journal, 25, 805–815. DOI: 10.1007/s10719-008-9141-9. View Source
- [2] Mochizuki, Y., Yamashita, K., Fukuzawa, K., Takematsu, K., Watanabe, C., Taguchi, N., ... & Tanaka, S. (2008). Ab initio base fragment molecular orbital studies of influenza viral hemagglutinin HA1 full-domains in complex with sialoside receptors. Nature Precedings / Glycoconjugate Journal (PMC2702072). DOI: 10.1038/npre.2008.2519.1. View Source
